molecular formula C21H26N2O3 B1242242 (1R,15R,18S,19R,20R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester

(1R,15R,18S,19R,20R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester

Cat. No. B1242242
M. Wt: 354.4 g/mol
InChI Key: BLGXFZZNTVWLAY-KSOYODCDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,15R,18S,19R,20R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester is a yohimban alkaloid.

Scientific Research Applications

Absolute Configuration Determination

  • Study of Chiroptical Data : The absolute configuration of related compounds, such as actinophyllic acid and its derivatives, was determined through chiroptical data studies. This involved the study of optical rotation and electronic circular dichroism of the compound's enantiomers (Taniguchi et al., 2009).

Potential Therapeutic Agents

  • Antiglaucoma Agents : Phenyl substituted analogs of prostaglandin esters, which bear similarity to the specified compound, were synthesized and studied for their intraocular pressure (IOP) lowering effects, showing potential as antiglaucoma agents (Liljebris et al., 1995).
  • Anti-tumor Agents : Derivatives of benzofuran carboxylic acid esters were designed and synthesized for their potent anti-tumor properties, showcasing the potential of similar molecular structures in cancer treatment (Hayakawa et al., 2004).

Spectroscopic Analysis and Synthesis

  • Mass Spectrometry of Derivatives : The mass spectrum of methyl ester derivatives of yohimban, a structurally related compound, was examined, demonstrating the intermolecular transfer of the ester group. This kind of study aids in understanding the molecular behavior and characteristics of similar compounds (Kametani et al., 1975).

Natural Product Isolation

  • Isolation from Soft Coral : Derivatives of prostaglandin, structurally similar to the specified compound, were isolated from soft coral, emphasizing the importance of natural sources in discovering biologically active compounds (Carmely et al., 1980).

Bioactivity Analysis

  • Diterpenic Acids from Moroccan Juniperus : Several diterpenic acids, isolated as methyl ester derivatives from Moroccan Juniperus species, were studied for their cytotoxicity against various cell lines, highlighting the bioactivity potential of such compounds (Barrero et al., 2004).

properties

Product Name

(1R,15R,18S,19R,20R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (1R,15R,18S,19R,20R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18-,19+/m0/s1

InChI Key

BLGXFZZNTVWLAY-KSOYODCDSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@H]1C[C@@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,15R,18S,19R,20R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
(1R,15R,18S,19R,20R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
(1R,15R,18S,19R,20R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester
Reactant of Route 4
(1R,15R,18S,19R,20R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
(1R,15R,18S,19R,20R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
(1R,15R,18S,19R,20R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.